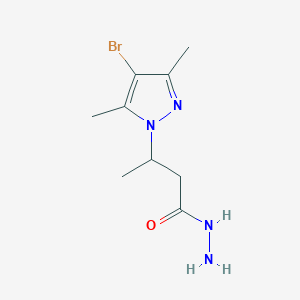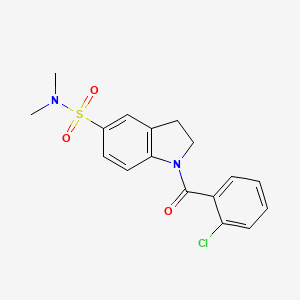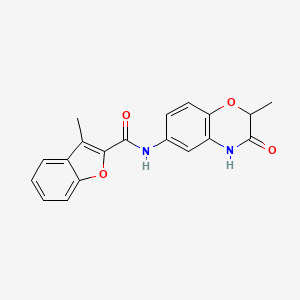
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanohydrazide
Overview
Description
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanohydrazide, also known as BDPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanohydrazide varies depending on its application. In medicine, this compound has been found to inhibit the activity of enzymes that are essential for cancer cell growth. It has also been found to protect neurons by reducing oxidative stress and inflammation. In agriculture, this compound acts as a photosystem II inhibitor, leading to the death of plants. In material science, this compound acts as a corrosion inhibitor by forming a protective layer on metal surfaces.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In medicine, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce inflammation and oxidative stress in neurons. In agriculture, this compound has been found to inhibit photosynthesis in plants, leading to their death. In material science, this compound has been found to form a protective layer on metal surfaces, preventing corrosion.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanohydrazide in lab experiments is its relatively low toxicity compared to traditional herbicides and corrosion inhibitors. However, one limitation is that its mechanism of action may not be fully understood, making it difficult to optimize its use in various applications.
Future Directions
There are several potential future directions for 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanohydrazide research. In medicine, further studies could investigate its potential as a treatment for other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. In agriculture, further studies could investigate its potential as a selective herbicide, targeting specific weed species. In material science, further studies could investigate its potential as a corrosion inhibitor for specific metals and alloys. Additionally, further studies could investigate the environmental impact of this compound and its potential for bioaccumulation.
Scientific Research Applications
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanohydrazide has been studied extensively for its potential use in various fields, including medicine, agriculture, and material science. In medicine, this compound has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also shown promise as a potential treatment for Alzheimer's disease and Parkinson's disease due to its ability to protect neurons from damage. In agriculture, this compound has been found to have herbicidal properties, making it a potential alternative to traditional herbicides. In material science, this compound has been studied for its potential use as a corrosion inhibitor.
properties
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)butanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN4O/c1-5(4-8(15)12-11)14-7(3)9(10)6(2)13-14/h5H,4,11H2,1-3H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXARVAOWVXGVMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)CC(=O)NN)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4680253.png)

![4-{[(5-bromo-2-thienyl)sulfonyl]amino}-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4680260.png)
![N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B4680268.png)
![2-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4680274.png)
![4-bromo-N'-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B4680285.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4680291.png)
![3-[1-(3-chlorobenzyl)-1H-indol-3-yl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B4680304.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(isopropylthio)benzamide](/img/structure/B4680310.png)
![methyl 4,5-dimethyl-2-[({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4680318.png)
![ethyl 4-[4-(4-chlorophenoxy)butanoyl]-1-piperazinecarboxylate](/img/structure/B4680321.png)

![N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4680349.png)
![3-ethyl-1-methyl-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4680362.png)